Cas no 4314-68-5 (3-(4-methoxyphenyl)-2-phenylpropanoic acid)

3-(4-Methoxyphenyl)-2-phenylpropanoic acid is a substituted phenylpropanoic acid derivative featuring a methoxy group at the para position of one phenyl ring and a second phenyl group at the β-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methoxy group enhances electron density, influencing reactivity in coupling or substitution reactions, while the phenylpropanoic acid backbone offers versatility for further functionalization. Its crystalline form ensures stability and ease of handling. This compound is particularly useful in the development of nonsteroidal anti-inflammatory drug (NSAID) analogs and other bioactive molecules, owing to its balanced lipophilicity and structural modularity.
3-(4-methoxyphenyl)-2-phenylpropanoic acid structure
4314-68-5 structure
Product Name:3-(4-methoxyphenyl)-2-phenylpropanoic acid
CAS No:4314-68-5
MF:C16H16O3
MW:256.296444892883
MDL:MFCD00046532
CID:84989
PubChem ID:97739
Update Time:2025-06-11

3-(4-methoxyphenyl)-2-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-2-phenylpropionic acid
    • 3-(4-methoxyphenyl)-2-phenylpropanoic acid
    • 3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
    • F9995-0092
    • BDBM50145806
    • EINECS 224-332-2
    • FT-0635221
    • 4314-68-5
    • NSC 33136
    • AKOS016342076
    • 3-(4-methoxyphenyl)-2-phenylpropanoicacid
    • GIROORGDVPRQFZ-UHFFFAOYSA-N
    • AKOS000596402
    • 3-(4-Methoxyphenyl)-2-phenyl-propanoic acid
    • BB 0240582
    • CHEMBL83949
    • 4-Methoxy-alpha-phenylbenzenepropanoic acid
    • 3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
    • DTXSID901278934
    • HMS1683O03
    • SCHEMBL1716396
    • FS-5838
    • NSC33136
    • SR-01000318470
    • SR-01000318470-1
    • EN300-235681
    • NSC-33136
    • NS00047251
    • MFCD00046532
    • 4-Methoxy-I+/--phenylbenzenepropanoic acid
    • STK499930
    • ALBB-000211
    • DB-051038
    • MDL: MFCD00046532
    • Inchi: 1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18)
    • InChI Key: GIROORGDVPRQFZ-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=CC=1)CC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 256.11000
  • Monoisotopic Mass: 256.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 381.2±27.0 °C at 760 mmHg
  • Flash Point: 138.0±17.2 °C
  • PSA: 46.53000
  • LogP: 3.10610
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-(4-methoxyphenyl)-2-phenylpropanoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(4-methoxyphenyl)-2-phenylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
008608-1g
3-(4-Methoxyphenyl)-2-phenylpropionic acid
4314-68-5
1g
6144CNY 2021-05-07
Fluorochem
028516-250mg
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
4314-68-5 95+%
250mg
£93.00 2022-02-28
Fluorochem
028516-500mg
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
4314-68-5 95+%
500mg
£141.00 2022-02-28
Fluorochem
028516-2.5g
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
4314-68-5 95+%
2.5g
£598.00 2022-02-28
Fluorochem
028516-10g
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
4314-68-5 95+%
10g
£1837.00 2022-02-28
Chemenu
CM112703-5g
3-(4-methoxyphenyl)-2-phenylpropanoic acid
4314-68-5 95%
5g
$580 2021-06-17
Alichem
A019110319-5g
3-(4-Methoxyphenyl)-2-phenylpropanoic acid
4314-68-5 95%
5g
$510.39 2023-09-01
TRC
M229463-50mg
3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
4314-68-5
50mg
$ 50.00 2022-06-04
TRC
M229463-100mg
3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
4314-68-5
100mg
$ 95.00 2022-06-04
TRC
M229463-500mg
3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
4314-68-5
500mg
$ 320.00 2022-06-04

Additional information on 3-(4-methoxyphenyl)-2-phenylpropanoic acid

Introduction to 3-(4-methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5) and Its Emerging Applications in Chemical Biology and Medicine

3-(4-methoxyphenyl)-2-phenylpropanoic acid, identified by the chemical identifier CAS No. 4314-68-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its aromatic structure and functional groups, has garnered attention due to its potential biological activities and its role as a key intermediate in the synthesis of bioactive molecules. The presence of both a 4-methoxyphenyl moiety and a 2-phenylpropanoic acid backbone imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.

The 4-methoxyphenyl group, a derivative of anisole, contributes to the compound's hydrophobicity and interacts favorably with various biological targets, including enzymes and receptors. This feature has been exploited in the design of molecules with enhanced binding affinity and selectivity. On the other hand, the 2-phenylpropanoic acid moiety introduces a carboxylic acid functionality, which is commonly utilized in medicinal chemistry for its ability to form hydrogen bonds and participate in salt formation, thereby improving solubility and pharmacokinetic properties.

In recent years, the pharmaceutical industry has seen a surge in interest towards molecules that exhibit multitarget interactions, aiming to develop drugs with broader therapeutic effects. 3-(4-methoxyphenyl)-2-phenylpropanoic acid fits well within this paradigm, as its structural features allow it to interact with multiple biological pathways simultaneously. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a promising candidate for the treatment of inflammatory diseases and cancer.

One of the most compelling aspects of 3-(4-methoxyphenyl)-2-phenylpropanoic acid is its potential as a scaffold for drug design. Researchers have leveraged its structural framework to develop novel analogs with improved pharmacological profiles. By modifying specific substituents or introducing new functional groups, scientists can fine-tune the biological activity of these compounds. This approach has led to the discovery of several lead candidates that are currently undergoing preclinical evaluation.

The synthesis of 3-(4-methoxyphenyl)-2-phenylpropanoic acid is another area of active research. Chemists have developed efficient synthetic routes that enable the production of this compound on a scalable basis. These methods often involve multi-step organic transformations, including condensation reactions, oxidation processes, and functional group interconversions. The optimization of these synthetic pathways is crucial for ensuring high yields and purity, which are essential for pharmaceutical applications.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 3-(4-methoxyphenyl)-2-phenylpropanoic acid. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing experiments and guiding medicinal chemistry efforts. Additionally, computational studies have helped identify key structural features responsible for its biological activity, providing insights into how modifications can enhance its therapeutic potential.

The pharmacokinetic properties of 3-(4-methoxyphenyl)-2-phenylpropanoic acid are another critical area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preclinical studies have provided valuable data on these aspects, revealing both promising features and potential challenges that need to be addressed before moving into human trials.

In conclusion,3-(4-methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5) represents a fascinating molecule with significant potential in chemical biology and medicine. Its unique structural features make it an attractive scaffold for drug design, while its reported biological activities highlight its therapeutic promise. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.